molecular formula C17H15ClFN5OS B12128566 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphe nyl)acetamide

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphe nyl)acetamide

Cat. No.: B12128566
M. Wt: 391.9 g/mol
InChI Key: JBPJCBFIMUIYDM-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a chloro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include aminoguanidine hydrochloride, succinic anhydride, and various amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave irradiation to accelerate reaction times and the development of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and other functional groups in the compound can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

Uniqueness

What sets 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-2-methylphenyl)acetamide apart is its unique combination of functional groups, which can confer specific chemical and biological properties.

Properties

Molecular Formula

C17H15ClFN5OS

Molecular Weight

391.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C17H15ClFN5OS/c1-10-12(18)6-4-8-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-5-2-3-7-13(11)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

JBPJCBFIMUIYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F

Origin of Product

United States

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